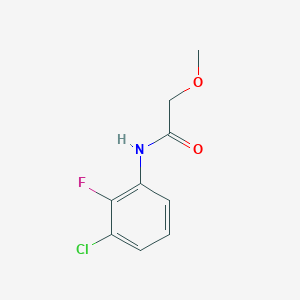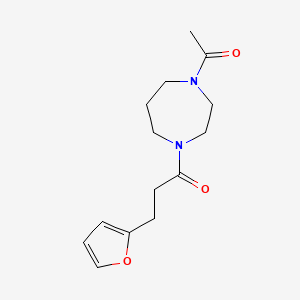![molecular formula C19H22N4O4 B7547584 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole, also known as DMTZ, is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications in various diseases. DMTZ is a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole involves the inhibition of a specific enzyme, which is involved in various cellular processes, including cell growth, proliferation, and inflammation. 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole binds to the active site of the enzyme, preventing its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of beta-amyloid plaque accumulation in Alzheimer's disease, and the reduction of inflammatory cytokine production in inflammation. 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in lab experiments include its potent inhibitory activity against a specific enzyme, its low toxicity profile, and its potential therapeutic applications in various diseases. The limitations of using 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in lab experiments include the need for further studies to elucidate its mechanism of action and the potential for off-target effects.
Orientations Futures
There are many future directions for the research and development of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole. One potential direction is the optimization of its chemical structure to improve its potency and selectivity. Another potential direction is the development of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole involves the reaction of 3,4-dimethoxybenzaldehyde with 3-(4-methoxyphenoxy)propylamine, followed by the addition of sodium azide and copper (I) iodide. The resulting product is purified by column chromatography to obtain 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in high yield and purity.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been studied extensively for its potential therapeutic applications, including cancer, Alzheimer's disease, and inflammation. In cancer research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific enzyme. In Alzheimer's disease research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In inflammation research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-24-15-6-8-16(9-7-15)27-12-4-11-23-21-19(20-22-23)14-5-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLAHADNKMBPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)

![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)


![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)